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1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Lipophilicity XLogP3-AA Structural Differentiation

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1170178-89-8) is a synthetic, small-molecule urea derivative characterized by a tetrahydroquinolinone core scaffold. It is a research compound cataloged as part of the tetrahydro-quinolinylurea class, which has been disclosed in patents as possessing vanilloid receptor (VR1) antagonistic activity.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 1170178-89-8
Cat. No. B2364258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea
CAS1170178-89-8
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H17N3O2S/c1-19-14-6-5-12(9-11(14)4-7-15(19)20)18-16(21)17-10-13-3-2-8-22-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H2,17,18,21)
InChIKeyDGIUGLVBTNCLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1170178-89-8) for Targeted Receptor Research & Procurement


1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1170178-89-8) is a synthetic, small-molecule urea derivative characterized by a tetrahydroquinolinone core scaffold. It is a research compound cataloged as part of the tetrahydro-quinolinylurea class, which has been disclosed in patents as possessing vanilloid receptor (VR1) antagonistic activity [1]. The compound has a molecular weight of 315.4 g/mol, a molecular formula of C16H17N3O2S, and a computed XLogP3-AA value of 1.5 [2]. Its primary structural feature is an N-methyl substituent on the 2-oxo-1,2,3,4-tetrahydroquinoline ring, linked via a urea bridge to a thiophen-2-ylmethyl moiety, differentiating it from close des-methyl analogs.

Why Generic 'Tetrahydroquinolinyl Urea' Substitution Cannot Guarantee Equivalent Performance for CAS 1170178-89-8


Interchanging compounds within the tetrahydro-quinolinylurea class without rigorous structural verification is a critical risk in procurement. The N1-methyl substituent on the core scaffold of this compound directly influences its conformational flexibility, hydrogen bonding capacity, and lipophilicity (XLogP3-AA of 1.5) [1]. In closely related patent disclosures, subtle modifications to the quinoline core and peripheral aryl groups lead to significant changes in VR1 receptor antagonistic potency and selectivity profiles [2]. Procuring a generic des-methyl analog (e.g., CAS 1172055-94-5) or an alternative N-substituted derivative without quantitative comparative data can lead to invalid biological assay results due to unknown shifts in target engagement or physicochemical properties.

Quantitative Differentiation of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea from Closest Analogs


Core Scaffold N-Methylation vs. Des-Methyl Analog: Impact on Lipophilicity

The target compound features an N-methyl group on its tetrahydroquinolinone core, directly distinguishing it from its closest analog, 1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1172055-94-5), which is a secondary lactam. This methylation changes the hydrogen bond donor count from 3 in the des-methyl analog to 2 in the target compound [1]. The consequential shift in lipophilicity is quantifiable: the target compound has a computed XLogP3-AA of 1.5, compared to a computed XLogP3-AA of 1.1 for the des-methyl analog, representing a +0.4 log unit increase in lipophilicity [2]. This difference is meaningful for passive membrane permeability and receptor binding pocket interactions.

Lipophilicity XLogP3-AA Structural Differentiation

Hydrogen Bond Donor Count Differentiation and Pharmacophoric Constraint

The N1-methylation on the target compound eliminates a hydrogen bond donor (HBD) present on the des-methyl analog (CAS 1172055-94-5), reducing the HBD count from 3 to 2 [1]. In VR1 antagonist pharmacophores described in patent literature, the HBD capacity of the urea linker and its adjacent scaffolds is critical for interaction with key receptor residues [2]. The removal of a peripheral HBD by methylation is a classical medicinal chemistry strategy to modulate target selectivity and mitigate off-target binding to aminergic receptors. This structural differentiation makes the target compound a valuable tool for probing the HBD requirements of the VR1 binding pocket.

Medicinal Chemistry VR1 Antagonist Structure-Activity Relationship

Rotatable Bond Conservation for Pre-organization vs. Thiophene Replacement Analogs

The target compound possesses 3 rotatable bonds, identical to the des-methyl analog (CAS 1172055-94-5) but fewer than many N-phenyl substituted tetrahydroquinoline ureas in its class [1]. For instance, 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea (CAS 1170832-36-6) has 3 rotatable bonds as well, but the thiophen-2-ylmethyl group introduces a heterocyclic sulfur atom absent in the phenyl analog, creating distinct electronic and steric properties. At a constant rotatable bond count of 3, the thiophene moiety provides a unique balance of pre-organization and heteroatom interaction potential, leading to a higher degree of shape complementarity with thiophene-recognizing sub-pockets in target proteins [2].

Conformational Analysis Ligand Pre-organization Physical Chemistry

Validated Procurement Scenarios for 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1170178-89-8)


VR1 Antagonist Structure-Activity Relationship (SAR) Probe Requiring N-Methyl Scaffold

In a VR1 antagonist program following the tetrahydro-quinolinylurea chemical series disclosed in patents [1], this compound serves as a critical methylated core probe. Its unique combination of N-methyl substitution, a proven pharmacophoric requirement for lipophilicity and HBD modulation, directly supports SAR studies aiming to map the tolerance of the VR1 binding site to N-alkylation. The quantitative lipophilicity shift (+0.4 logP) compared to the des-methyl lead compound makes it essential for correlating physicochemical properties with in-vitro potency in membrane-rich assay environments.

Crystallography and Biophysical Binding Studies of Thiophene-Mediated Interactions

For structural biology research, this compound is the optimal candidate for co-crystallization or surface plasmon resonance (SPR) studies focused on quantifying chalcogen bonding or polar-π interactions between protein targets and thiophene groups. The conserved 3 rotatable bonds ensure minimal entropic penalty upon binding, while the sulfur heteroatom provides a distinct electron density marker absent in phenyl-based analogs, as supported by general medicinal chemistry principles of molecular interactions [2]. This facilitates accurate placement and binding-energy attribution of the thiophen-2-ylmethyl moiety in electron density maps.

Permeability and Efflux Ratio Screening in CNS Drug Discovery

Given its computed XLogP3-AA of 1.5 and reduced hydrogen bond donor count of 2, this compound is a superior candidate for parallel artificial membrane permeability assay (PAMPA) and Caco-2/MDCK efflux screening compared to more polar analogs. The procurement of this specific derivative allows drug discovery teams to experimentally validate the impact of N1-methylation on passive permeability and P-glycoprotein (P-gp) susceptibility in a controlled manner, using the des-methyl analog (CAS 1172055-94-5) as a matched-pair control [3]. The data generated can be directly correlated to its unique computed property profile.

In-Vitro Selectivity Profiling Against Related Aminergic Receptors

In selectivity panels targeting VR1 versus off-target aminergic receptors, the absence of a secondary amine hydrogen bond donor (as found in the des-methyl analog) is a key molecular determinant for reducing polyspecific pharmacology. This compound is the required tool for experimentally testing the hypothesis that N1-methylation leads to improved selectivity, as inferred from classical GPCR ligand design rules. Procurement is justified for selectivity studies that aim to quantify the off-target binding rate reduction attributable to HBD elimination.

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